molecular formula C23H24F3N3S B391978 (4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE

(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE

Cat. No.: B391978
M. Wt: 431.5g/mol
InChI Key: UTLMYUDGMRNLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[45]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methylsulfanyl group: This step often involves the use of methylthiolating agents under controlled conditions.

    Attachment of the trifluoromethylphenyl group: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-[3-(chloromethyl)phenyl]amine
  • N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-[3-(fluoromethyl)phenyl]amine

Uniqueness

(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H24F3N3S

Molecular Weight

431.5g/mol

IUPAC Name

1-(4-methylphenyl)-2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C23H24F3N3S/c1-16-9-11-19(12-10-16)29-21(30-2)28-20(22(29)13-4-3-5-14-22)27-18-8-6-7-17(15-18)23(24,25)26/h6-12,15H,3-5,13-14H2,1-2H3

InChI Key

UTLMYUDGMRNLBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C(F)(F)F)C24CCCCC4)SC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C(F)(F)F)C24CCCCC4)SC

Origin of Product

United States

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